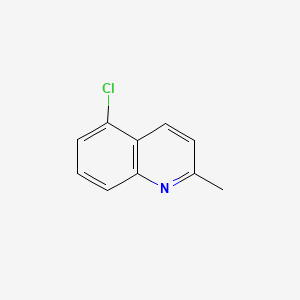

5-Chloroquinaldine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine can be achieved through various methods. One common approach involves the Doebner-Miller reaction, which uses tetrachloro-1,4-quinone as an oxidant. This method is advantageous as it improves yield and eliminates the need for forming a zinc chloride complex to isolate the end product .

Industrial Production Methods: This method is preferred due to its efficiency in improving yields and simplifying the purification process .

化学反应分析

Types of Reactions: 5-Chloroquinaldine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Tetrachloro-1,4-quinone is commonly used as an oxidant.

Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

科学研究应用

Medicinal Applications

5-Chloroquinaldine has been studied for its potential medicinal properties, particularly as an antiviral and anticancer agent. The quinoline scaffold, which includes this compound, is known for its broad spectrum of biological activities.

Antiviral Properties

Research indicates that quinoline derivatives exhibit antiviral activity against several viruses, including the human immunodeficiency virus and the Ebola virus. The structural modifications of quinoline compounds have been explored to enhance their antiviral efficacy. For instance, studies have shown that this compound may inhibit viral replication by interacting with viral enzymes or cellular pathways critical for viral entry and replication .

Table 1: Antiviral Activity of Quinoline Derivatives

| Compound | Virus Targeted | Mechanism of Action |

|---|---|---|

| This compound | HIV | Inhibition of reverse transcriptase |

| Chloroquine | SARS-CoV-2 | Zinc ionophore activity |

| Hydroxychloroquine | Zika Virus | Inhibition of viral entry |

Anticancer Activity

This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. Recent studies suggest that these compounds can modulate signaling pathways involved in cancer progression, making them potential candidates for further development in cancer therapy .

Synthetic Applications

In organic synthesis, this compound serves as a valuable intermediate in the preparation of other chemical entities. Its reactivity allows it to participate in various chemical reactions, such as:

- Huisgen Cycloaddition: This reaction can be employed to synthesize diverse heterocyclic compounds.

- Nucleophilic Substitution Reactions: The chlorine atom can be substituted with various nucleophiles to create new derivatives with potentially enhanced biological activities.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Huisgen Cycloaddition | Heat, Cu(I) catalyst | Triazole derivatives |

| Nucleophilic Substitution | Base-catalyzed reaction | Various alkyl or aryl derivatives |

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study published in a peer-reviewed journal highlighted the potential of this compound analogs in inhibiting SARS-CoV-2 replication. The research demonstrated that these compounds could act at multiple stages of the viral life cycle, providing a foundation for further exploration as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines showed that derivatives of this compound exhibited significant cytotoxicity. This was attributed to their ability to induce apoptosis through mitochondrial pathways. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .

作用机制

The mechanism of action of 5-Chloroquinaldine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microorganisms. The exact molecular pathways and targets are still under investigation, but it is known to exhibit bactericidal and antimalarial effects .

相似化合物的比较

4-Chloroquinaldine: Another quinoline derivative with similar chemical properties but different substitution patterns.

7-Fluoroquinaldine: A fluorinated derivative with distinct chemical and biological properties.

6-Methoxyquinaldine: A methoxy-substituted quinoline with unique applications in medicinal chemistry .

Uniqueness of 5-Chloroquinaldine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

生物活性

5-Chloroquinaldine, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound is characterized by the chemical formula . Its structure features a chlorine atom at the 5-position of the quinoline ring, which is essential for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 μg/ml |

| Staphylococcus aureus | 6.25 μg/ml |

| Pseudomonas aeruginosa | 25 μg/ml |

These results indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. A study evaluated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Table 2: Antimalarial Activity of this compound

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.3 |

The compound exhibited moderate antimalarial activity with an IC50 value indicating effective inhibition of parasite growth. This suggests that the compound may interfere with the metabolic processes of the malaria parasite .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound's ability to induce cytotoxicity in cancer cells was assessed using MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines.

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 14.68 |

| HCT-116 | 23.39 |

| HeLa | 50.03 |

The results show that this compound exhibits selective cytotoxicity towards MCF-7 cells, making it a potential candidate for breast cancer treatment .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets:

- Antimicrobial Mechanism : The chelation properties of quinoline derivatives may disrupt essential metal ion homeostasis in bacteria, leading to growth inhibition .

- Antimalarial Mechanism : The compound may inhibit critical enzymatic pathways in Plasmodium falciparum, similar to other quinoline-based antimalarials .

- Anticancer Mechanism : The induction of apoptosis in cancer cells may occur through DNA damage and interference with cell cycle progression .

Case Studies

- Antituberculosis Activity : A study on cloxyquin (5-chloroquinolin-8-ol), a related compound, reported significant activity against multidrug-resistant Mycobacterium tuberculosis strains, suggesting potential applications for quinoline derivatives in tuberculosis treatment .

- Leishmanicidal Effects : Research indicates that quinoline derivatives can target mitochondrial functions in Leishmania species, leading to apoptosis-like cell death . This opens avenues for exploring similar mechanisms in this compound.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloroquinaldine, and how can their efficiency be systematically compared?

- Methodological Answer : Evaluate synthetic efficiency by comparing reaction conditions (e.g., temperature, catalysts, solvents) across peer-reviewed protocols. Quantify yields, purity (via HPLC or GC-MS ), and reaction times. Use statistical tools like ANOVA to identify significant differences in outcomes. For reproducibility, ensure all procedures include detailed characterization data (e.g., NMR, IR) and cross-validate results against literature benchmarks .

Q. How can researchers ensure the accurate characterization of this compound’s structural and purity properties?

- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, high-resolution mass spectrometry) with chromatographic methods (HPLC, TLC) to confirm identity and purity. For novel derivatives, include elemental analysis and X-ray crystallography data. Cross-reference with established databases (e.g., PubChem, Reaxys) and report deviations, addressing potential causes like solvent residues or isomerization .

Q. What are the best practices for resolving contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Replicate conflicting studies under controlled conditions, documenting variables (e.g., temperature, pH, storage protocols). Use standardized assays (e.g., UV-Vis for solubility, accelerated stability testing) and compare results using meta-analysis frameworks. Highlight methodological discrepancies (e.g., solvent choice, calibration standards) as potential sources of variation .

Advanced Research Questions

Q. How can the reactivity of this compound in cross-coupling reactions be optimized for diverse heterocyclic syntheses?

- Methodological Answer : Design a factorial experiment to test catalysts (e.g., Pd/C, Ni), ligands, and solvents. Monitor reaction progress via in situ techniques (e.g., FTIR, Raman spectroscopy) and analyze regioselectivity using computational tools (DFT calculations). Compare turnover frequencies and byproduct profiles to identify optimal conditions .

Q. What mechanistic insights explain the biological activity of this compound derivatives against specific enzymatic targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to map interactions between derivatives and active sites. Validate predictions with in vitro enzymatic assays (e.g., IC determination) and structural biology data (crystallography or cryo-EM). Corrogate findings with SAR studies to refine hypotheses .

Q. How do positional isomer effects (e.g., 5- vs. 7-Chloroquinaldine) influence electronic properties and reactivity?

- Methodological Answer : Perform comparative studies using cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (absorption maxima). Use computational chemistry (NBO analysis, Hammett constants) to quantify electronic effects. Correlate findings with reaction kinetics data (e.g., nucleophilic substitution rates) to establish structure-reactivity relationships .

Q. What strategies address data gaps in the environmental fate and toxicity profile of this compound?

- Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity, Ames test for mutagenicity) under OECD guidelines. Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water). Apply QSAR models to predict untested endpoints and prioritize experimental validation .

Q. Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility in this compound-related experiments?

- Methodological Answer : Follow FAIR data principles: document protocols with granular detail (e.g., reagent lot numbers, equipment calibration), deposit raw data in repositories (e.g., Zenodo), and use version control for computational workflows. Include positive/negative controls and validate key results across independent labs .

Q. What computational tools are most effective for predicting this compound’s behavior in complex biological systems?

- Methodological Answer : Combine molecular docking (for target binding), MD simulations (for stability of ligand-protein complexes), and pharmacokinetic modeling (ADMET predictions via tools like SwissADME). Cross-validate with in vitro assays (e.g., microsomal stability, plasma protein binding) to refine predictive accuracy .

Q. How can researchers ethically navigate intellectual property constraints while investigating this compound’s novel applications?

- Methodological Answer : Conduct a freedom-to-operate analysis using patent databases (e.g., Espacenet) before initiating studies. For proprietary compounds, collaborate with rights holders under material transfer agreements. Publish negative results to avoid redundant efforts and cite prior art transparently .

Q. Data Presentation and Analysis

- Key Tables to Include :

属性

IUPAC Name |

5-chloro-2-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFYMAPAENTMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。